N-benzyl-5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide
Beschreibung
N-benzyl-5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide is a bicyclic pyrrolidine derivative featuring a fused octahydropyrrolo[3,4-b]pyrrole core. The molecule incorporates two distinct substituents: a benzyl group attached to the carboxamide nitrogen and a 5-(trifluoromethyl)pyridin-2-yl moiety at the 5-position of the bicyclic system. The benzyl group may contribute to steric bulk and aromatic interactions with biological targets, such as enzymes or receptors.
Eigenschaften
IUPAC Name |
N-benzyl-5-[5-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N4O/c21-20(22,23)16-6-7-18(24-11-16)26-12-15-8-9-27(17(15)13-26)19(28)25-10-14-4-2-1-3-5-14/h1-7,11,15,17H,8-10,12-13H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGMMMPIPPGLHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=NC=C(C=C3)C(F)(F)F)C(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to interact with various receptors and enzymes
Mode of Action
It’s known that the trifluoromethylpyridine (tfmp) moiety, which is part of the compound’s structure, contributes to the biological activities of many pharmaceuticals and agrochemicals. The unique physicochemical properties of the fluorine atom and the pyridine moiety are thought to play a significant role in these activities.
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical processes. More research is needed to determine the exact pathways this compound affects.
Result of Action
Compounds with similar structures have been found to exhibit various biological activities
Action Environment
It’s known that environmental conditions can significantly impact the effectiveness of many chemical compounds. More research is needed to understand how such factors influence this specific compound.
Vergleich Mit ähnlichen Verbindungen
N-(prop-2-en-1-yl)-5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide
- Core Structure : Shares the octahydropyrrolo[3,4-b]pyrrole scaffold but substitutes the trifluoromethylpyridinyl group with a simpler pyridin-2-yl moiety and replaces the benzyl group with a propenyl chain.
- Key Differences: The absence of the trifluoromethyl group reduces lipophilicity (predicted logP: ~1.8 vs. ~2.5 for the target compound).
- Biological Relevance : Propenyl-substituted analogs are often explored for improved metabolic stability, though specific activity data for this compound is unavailable .
Triazolothiadiazole Derivatives (e.g., 3-alkyl/aryl-6-(3’-pyridyl)triazolo[3,4-b]-1,3,4-thiadiazoles)
- Core Structure : Replaces the pyrrolopyrrole core with a triazolothiadiazole system, which is structurally distinct but similarly rigid and planar.
- Key Differences :
- The triazolothiadiazole core introduces sulfur and additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity.
- Substituent effects are critical: alkyl/aryl groups enhance lipophilicity, while pyridyl groups contribute to π-π stacking interactions.
- Biological Relevance : These compounds exhibit broad bioactivity (e.g., antimicrobial, antitumor), suggesting that the target compound’s pyridinyl-trifluoromethyl group could similarly enhance efficacy in specific therapeutic contexts .
Pyrrolo[2,3-b]pyridine Derivatives (e.g., DB08583)
- Core Structure : Features a pyrrolo[2,3-b]pyridine core instead of octahydropyrrolo[3,4-b]pyrrole.
- Key Differences :
- The unsaturated pyrrolopyridine system may increase aromaticity and planar character, favoring DNA intercalation or kinase binding.
- Substituents like the ethyl-pyrazolyl group and dimethylbenzamide in DB08583 prioritize hydrophobic and steric interactions, differing from the target compound’s benzyl and trifluoromethylpyridinyl groups.
Physicochemical and Pharmacokinetic Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
